molecular formula C12H14O2 B12892894 7-Methoxy-2-(propan-2-yl)-1-benzofuran CAS No. 91301-21-2

7-Methoxy-2-(propan-2-yl)-1-benzofuran

Cat. No.: B12892894
CAS No.: 91301-21-2
M. Wt: 190.24 g/mol
InChI Key: QCCWDSIXNIZCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-(propan-2-yl)-1-benzofuran is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. Benzofuran is a fundamental structural motif found in numerous biologically active natural and synthetic substances . Research indicates that derivatives containing the benzofuran core exhibit a wide spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds have therefore become significant targets for the design and development of new potential therapeutic agents . For instance, certain synthetic benzofuran derivatives have been investigated for their potent antitumor activities, with mechanisms that may include inducing apoptosis (programmed cell death) and causing cell cycle arrest, such as at the G2/M phase . Other studies explore benzofuran-based compounds as inhibitors of specific proteins or pathways relevant to diseases like cancer . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers are responsible for conducting all necessary experiments and evaluations to determine the compound's suitability and efficacy for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91301-21-2

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

7-methoxy-2-propan-2-yl-1-benzofuran

InChI

InChI=1S/C12H14O2/c1-8(2)11-7-9-5-4-6-10(13-3)12(9)14-11/h4-8H,1-3H3

InChI Key

QCCWDSIXNIZCIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(O1)C(=CC=C2)OC

Origin of Product

United States

Mechanistic Insights into the Biological Engagement of Benzofuran Derivatives

Elucidation of Molecular Targets and Intracellular Signaling Pathways

Benzofuran (B130515) derivatives have been shown to interact with several key enzymes and proteins involved in critical cellular functions. These interactions can lead to the disruption of disease-related pathways, making these compounds promising candidates for therapeutic development.

Lysine-Specific Demethylase 1 (LSD1): As a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, LSD1 plays a crucial role in epigenetic regulation by demethylating histone and non-histone proteins. Its overexpression is associated with various cancers, making it a significant therapeutic target. A series of benzofuran derivatives have been designed and synthesized as novel LSD1 inhibitors. These compounds have demonstrated potent suppression of LSD1's enzymatic activities. For instance, the representative compound 17i exhibited excellent LSD1 inhibition with an IC50 value of 0.065 μM. Molecular docking studies have rationalized the binding modes of these compounds within the active site of LSD1, and preliminary evaluations have shown that compounds like 17i have favorable liver microsomal stability and weak inhibitory activity against cytochrome P450 enzymes at a concentration of 10 μM nih.gov.

Phosphatidylinositol-3-kinases (PI3K): The PI3K signaling pathway is fundamental to many cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain benzofuran derivatives have been identified as potent inhibitors of PI3K. For example, a series of benzofuran-thiazole hybrids were evaluated for their inhibitory activity against PI3Kα. Compounds 8 , 9 , and 11 from this series showed good inhibitory activity with IC50 values of 4.1, 7.8, and 20.5 µM, respectively nih.govfrontiersin.org. Molecular docking studies of these compounds against PI3K revealed good interaction with essential amino acid residues for inhibition, such as Val851 nih.gov. The morpholine (B109124) group on some derivatives has been shown to form a key hydrogen bond, and the pyrimidine (B1678525) group can serve as a basic framework for maintaining inhibitory activity google.com.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established strategy in cancer therapy. Benzofuran-based chalcone (B49325) derivatives have been developed as potent VEGFR-2 inhibitors. One such derivative, 5c , exhibited an outstanding inhibitory effect on VEGFR-2 with an IC50 of 1.07 nM nih.gov. Molecular docking studies indicated a clear binding site for 5c within the VEGFR-2 protein (PDB ID: 3V6B) nih.gov. Another study on chalcone and thiopyrimidine benzofuran derivatives also identified potent VEGFR-2 inhibitors, with compound 6d showing higher activity than the reference drug Sorafenib. The inhibition of VEGFR-2 by these compounds is a key mechanism behind their anti-angiogenic and anticancer properties.

Sirtuin 2 (SIRT2): SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases and is implicated in cell cycle regulation, inflammation, and neurodegenerative diseases. Benzofuran derivatives have been designed as selective inhibitors of SIRT2 over other sirtuins like SIRT1 and SIRT3. One study reported a series of benzofuran derivatives with benzyl (B1604629) sulfoxide (B87167) or benzyl sulfone scaffolds that displayed potent and selective SIRT2 inhibitory activity, with IC50 values in the micromolar range. Compound 7e was identified as the most potent inhibitor in this series, with an IC50 of 3.81 µM, which is more potent than the known inhibitor Tenovin-6. The benzofuran core is considered a suitable scaffold for developing novel and drug-like SIRT2 inhibitors.

EnzymeBenzofuran DerivativeIC50 ValueKey Mechanistic Insight
LSD1Compound 17i0.065 μMPotent enzymatic suppression with good metabolic stability. nih.gov
PI3KαCompound 84.1 μMInteraction with key residue Val851 in the active site. nih.govfrontiersin.org
VEGFR-2Compound 5c1.07 nMStrong binding to the VEGFR-2 kinase domain. nih.gov
SIRT2Compound 7e3.81 µMSelective inhibition over SIRT1 and SIRT3.

Beyond direct enzyme inhibition, benzofuran derivatives can influence broader cellular processes, notably tubulin dynamics and apoptosis, which are critical in the context of cancer.

Tubulin Dynamics: Microtubules, dynamic polymers of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Several classes of benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization. They often bind to the colchicine (B1669291) binding site of tubulin, disrupting the formation of the mitotic spindle frontiersin.org. For example, a 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan derivative was shown to inhibit tubulin polymerization, leading to antiproliferative activity. Another compound, 6a , a benzofuran-2-ylethylidene aniline (B41778) derivative, was also found to be a good inhibitor of tubulin polymerization, causing cell cycle arrest in the G2/M phase frontiersin.org. Similarly, a combretastatin (B1194345) A-4 (CA-A4) analogue containing a benzofuran core demonstrated potent antimitotic activity by inhibiting tubulin polymerization.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many benzofuran derivatives exert their anticancer effects by inducing apoptosis. This can occur through various mechanisms, including the activation of caspase cascades and the modulation of mitochondrial function. For instance, the benzofuran derivative BL-038 was found to induce apoptosis in human chondrosarcoma cells through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and activation of caspase-9 and caspase-3 nih.gov. Another novel benzofuran derivative, Moracin N , also induces apoptosis in lung cancer cells by triggering ROS accumulation, which in turn causes mitochondrial dysregulation and activates the intrinsic apoptotic pathway. Furthermore, benzofuran-isatin conjugates have been shown to induce apoptosis in colon cancer cells by inhibiting the anti-apoptotic protein Bcl2 and increasing the level of cleaved PARP.

Mechanisms of Antimicrobial Action Exhibited by Benzofuran Derivatives

Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, with distinct mechanisms of action against bacteria and fungi.

The antibacterial activity of benzofuran derivatives is multifaceted. Some derivatives function by inhibiting essential bacterial enzymes. For example, certain benzofuran derivatives have been found to inhibit chorismate mutase, an enzyme crucial for the survival of some bacteria. Proteomic analysis of bacteria treated with a novel benzofuran derivative containing a disulfide moiety, V40 , revealed that it may exert its antibacterial action through two distinct routes, suggesting a multi-target approach that could be effective against drug-resistant strains google.com. Additionally, some benzofuran-triazole hybrids have shown promising antibacterial activity, with the presence of electron-donating substituents on the phenyl ring enhancing their efficacy against certain bacterial strains like Bacillus subtilis.

A key antifungal mechanism of certain benzofuran derivatives involves the disruption of intracellular calcium (Ca2+) homeostasis. Amiodarone, a well-known antiarrhythmic drug with a benzofuran core, exhibits potent antifungal activity by mobilizing intracellular Ca2+, which is a fungicidal characteristic. Synthetic benzofuran derivatives have been developed that augment this amiodarone-elicited calcium flux, suggesting that changes in cytoplasmic calcium concentration are a central part of their antifungal action. Another important target for antifungal benzofuran derivatives is N-myristoyltransferase, an enzyme involved in fungal protein modification. Inhibition of this enzyme can disrupt fungal cell processes and lead to cell death.

Mechanisms of Antioxidant Action for Selected Benzofuran Compounds

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Benzofuran derivatives have emerged as promising antioxidant agents through several mechanisms.

The primary antioxidant mechanism of many benzofuran compounds is their ability to act as free radical scavengers. This is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For example, a benzofuran-2-carboxamide (B1298429) derivative, compound 1j , exhibited significant DPPH radical scavenging activity and also inhibited lipid peroxidation. The presence of electron-donating groups, such as a hydroxyl (-OH) group, on the benzofuran scaffold is thought to enhance this antioxidant capacity.

Computational and in Silico Approaches for 7 Methoxy 2 Propan 2 Yl 1 Benzofuran Analysis

Molecular Docking Simulations and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed in drug discovery to understand how a ligand, such as a benzofuran (B130515) derivative, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net

Molecular docking simulations predict how a ligand fits into the binding site of a receptor and estimate the strength of the interaction, often expressed as a binding affinity or docking score. For instance, in studies involving benzofuran derivatives, docking simulations are used to evaluate the final ligand-protein binding, with scoring functions like the Glide score being used for this purpose. nih.gov The analysis of these simulations can reveal the most stable conformation of the ligand within the receptor's active site. derpharmachemica.com

A study on 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde, a related benzofuran, used docking to assess its interaction with various cancer and bacterial biomarkers. derpharmachemica.com The binding model and G-scores from such analyses help in understanding the potential of the compound as a therapeutic agent. derpharmachemica.com Similarly, docking studies on other benzofuran derivatives with targets like bovine serum albumin (BSA) have been used to predict binding modes, showing how one derivative might be housed within the protein's interior while another binds to its surface. nih.gov The predicted binding affinities from these computational models can be correlated with experimentally determined values, such as the dissociation constant (kD), to validate the simulation's accuracy. nih.gov

Table 1: Example Docking Results for Benzofuran Derivatives with Bovine Serum Albumin (BSA)

Compound Predicted Binding Location Global Energy (kJ/mol) Attractive VDW* (kJ/mol) Repulsive VDW* (kJ/mol) ACE** (kJ/mol)
BF1 Interior of protein -30.74 -24.16 7.91 -6.53
BDF1 Protein surface -22.31 -20.24 10.21 -4.43

*VDW = Van der Waals forces **ACE = Atomic Contact Energy Source: Adapted from in silico studies on 4-nitrophenyl functionalized benzofurans. nih.gov

A key outcome of ligand-receptor interaction analysis is the identification of specific amino acid residues within the protein's binding pocket that are crucial for stabilizing the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, docking studies of benzofuran derivatives have identified key interactions with specific residues in their targets. nih.govnih.gov In one study, the main interaction for a benzodifuran derivative with BSA was predicted to be a hydrogen bond with the residue Glu-82. nih.gov Analysis of the receptor-ligand interaction for 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde revealed its activity against Aurora A kinase and Dictyostelium myosin biomarkers, implying specific interactions with the active site residues of these proteins. derpharmachemica.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models use calculated molecular descriptors to predict the activity of new or untested compounds. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the relationship between the 3D properties of molecules and their biological activities. nih.govsemanticscholar.orgmdpi.com These methods require the structural alignment of a set of molecules and calculate steric and electrostatic fields (in CoMFA) as well as hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA). nih.govmdpi.comunicamp.br

For various series of biologically active compounds, including those with scaffolds similar to benzofuran, CoMFA and CoMSIA models have been successfully developed. nih.govsemanticscholar.org The models generate contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. nih.govsemanticscholar.org For example, green contours in a CoMFA steric map indicate regions where bulky groups are favored, while blue contours in an electrostatic map might indicate where positive charges enhance activity. nih.gov

The primary goal of QSAR modeling is to create statistically robust models that can accurately predict the biological potency of novel compounds. mdpi.comderpharmachemica.com A good QSAR model is characterized by high values for the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and external predictive correlation coefficient (pred_r²). mdpi.comderpharmachemica.com

In a QSAR study on arylbenzofuran derivatives as histamine H3 antagonists, a statistically significant model was generated with an r² of 0.8662 and a q² of 0.6029. derpharmachemica.com Such models can identify the key molecular descriptors that determine the biological activity. derpharmachemica.com Similarly, 3D-QSAR studies on other classes of compounds have yielded models with high predictive ability, allowing for the rational design of new derivatives with enhanced potency and selectivity. mdpi.comsemanticscholar.orgmdpi.com The statistical validation confirms the model's reliability and its utility in guiding the synthesis of more effective molecules. semanticscholar.orgmdpi.com

Table 2: Statistical Parameters for an Example 3D-QSAR Study

Model q² (Cross-validated r²) r² (Non-cross-validated r²) r²_pred (Predictive r²) ONC (Optimum No. of Components)
CoMFA 0.818 0.917 0.794 3
CoMSIA 0.801 0.897 N/A 4
Source: Adapted from a 3D-QSAR study on thieno-pyrimidine derivatives. mdpi.com

Density Functional Theory (DFT) Calculations and Mechanistic Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. jetir.orgnih.gov DFT calculations are valuable for determining molecular properties such as optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). jetir.org

For benzofuran derivatives, DFT has been employed to explore various molecular properties. A study on 7-methoxy-benzofuran-2-carboxylic acid used DFT with the B3LYP/6-311+(d,p) basis set to calculate harmonic wavenumbers, which showed excellent agreement with experimental FT-IR values. jetir.org The calculated HOMO-LUMO energy gap (4.189 eV for 7-methoxy-benzofuran-2-carboxylic acid) provides insights into the molecule's reactivity and polarizability. jetir.org

DFT is also instrumental in elucidating mechanistic reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can map out the energy profile of a chemical reaction. pku.edu.cn For example, DFT studies have been used to investigate the mechanisms of cycloaddition reactions involving dienylisobenzofurans, determining the activation Gibbs free energies for different pathways and helping to explain experimental outcomes. pku.edu.cn The consistency between computationally predicted activation energies and those measured experimentally demonstrates the reliability of DFT methods in studying reaction mechanisms. pku.edu.cn

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in mapping the intricate pathways of chemical reactions. For the synthesis of benzofurans, including 7-Methoxy-2-(propan-2-yl)-1-benzofuran, theoretical studies can elucidate the step-by-step mechanism, identify key intermediates, and characterize the high-energy transition states that govern the reaction rate and selectivity.

Density Functional Theory (DFT) is a particularly powerful method for these investigations. For instance, in palladium-catalyzed benzofuran syntheses, DFT has been used to characterize the transition states involved in processes like oxidative addition, annulation, and chain-walking. nih.gov Such studies provide detailed geometric and energetic information about the transition state structures, helping to understand how catalysts facilitate the reaction and how different ligands or substrates might influence the outcome.

Another example is the indium(III)-catalyzed hydroalkoxylation of alkynylphenols to form benzofurans. Experimental studies coupled with computational analysis support a mechanism involving the π-Lewis acid activation of the alkyne by the indium catalyst. This is followed by a nucleophilic attack from the phenol (B47542) and a final protodemetalation step to yield the benzofuran product. nih.govmdpi.com Computational models can calculate the energy barriers for each step, confirming the most likely reaction pathway.

While specific studies on this compound are not prevalent, the principles from computational studies on analogous systems are directly applicable. A theoretical investigation into its synthesis would likely involve modeling the reaction of a substituted phenol with an appropriate alkyne or other precursor. The calculations would aim to determine the transition state energies for various potential pathways, such as different cyclization modes, to predict the most favorable reaction conditions and potential byproducts.

Table 1: Representative Computational Methods for Reaction Mechanism Elucidation

Computational Method Application in Benzofuran Synthesis Insights Gained
Density Functional Theory (DFT) Characterization of transition states in metal-catalyzed reactions. Geometric parameters, activation energies, and electronic structure of transition states.
Ab initio methods High-accuracy energy calculations for key reaction steps. Detailed understanding of bond-forming and bond-breaking processes.

Conformational Analysis and Energetics of Benzofuran Systems

Computational methods like molecular mechanics and quantum mechanics are employed to explore the potential energy surface of a molecule. For a related compound, 7-methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde, computational studies using DFT have been performed to analyze its binding energy, density of states, and frontier molecular orbitals (HOMO and LUMO). researchgate.net These calculations provide insights into the molecule's electronic properties and reactivity. researchgate.net

In a broader context, DFT has been used to study the antioxidant properties of benzofuran–stilbene hybrids by calculating bond dissociation energies (BDE). rsc.org The results indicated that the HAT (hydrogen atom transfer) mechanism for antioxidant activity is favored in the gaseous phase. rsc.org Such energetic calculations are vital for understanding the thermodynamic stability and potential reactivity of different parts of the benzofuran scaffold.

Conformational analysis of complex systems containing furan (B31954) rings, such as [2.2]furanophane, has been investigated using molecular mechanics. cwu.edu These studies identified stable anti and syn conformers and calculated the activation energies for the ring-flipping process. cwu.edu While this compound is a more rigid system, computational analysis can still reveal subtle conformational preferences of the isopropyl and methoxy (B1213986) groups and their influence on the electronic structure of the benzofuran core.

Table 2: Key Energetic and Conformational Properties from Computational Analysis

Property Computational Method Significance for Benzofuran Systems
Conformational Energies Molecular Mechanics (MM), DFT Determines the relative stability of different spatial arrangements of substituents.
Rotational Barriers DFT, Ab initio Quantifies the energy required for rotation around single bonds, affecting dynamic behavior.
Bond Dissociation Energy (BDE) DFT Predicts the likelihood of specific bond cleavages and potential reactivity in radical reactions.

Virtual Screening and De Novo Design Strategies for Novel Benzofuran Analogs

Building upon the foundational understanding of a molecule's structure and properties, computational chemistry offers powerful tools for drug discovery through virtual screening and de novo design. These strategies aim to identify new molecules with desired biological activities by computationally exploring vast chemical spaces.

Virtual screening involves the computational assessment of large libraries of existing compounds to identify those that are likely to bind to a specific biological target, such as an enzyme or receptor. nih.gov For benzofuran analogs, this process typically starts with a known active compound or the three-dimensional structure of the target protein. Techniques like molecular docking are then used to predict the binding mode and affinity of candidate molecules within the target's active site. researchgate.net For example, benzofuran derivatives have been virtually screened for their potential as selective SIRT2 inhibitors, with docking programs used to predict the binding features of the most potent compounds. mdpi.com

Pharmacophore modeling is another key virtual screening technique. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to be active at a specific target. This model can then be used to rapidly screen large databases for compounds that match these criteria. nih.gov

De novo design , on the other hand, involves the computational generation of novel molecular structures from scratch, tailored to fit the binding site of a target protein. nih.gov Algorithms for de novo design can "grow" molecules within the active site, piece by piece, optimizing their interactions with the surrounding amino acid residues. This approach has the potential to discover entirely new chemical scaffolds that may have improved potency, selectivity, or pharmacokinetic properties compared to existing compounds. For benzofuran analogs, a de novo design strategy could be employed to generate novel derivatives of this compound with enhanced activity against a chosen biological target.

Both virtual screening and de novo design are often coupled with ADME (Absorption, Distribution, Metabolism, and Excretion) predictions . researchgate.net Computational models can estimate a molecule's drug-likeness and pharmacokinetic properties, helping to prioritize candidates with a higher probability of success in later stages of drug development. nih.govresearchgate.net

Table 3: Computational Strategies in Drug Discovery for Benzofuran Analogs

Strategy Technique Application Outcome
Virtual Screening Molecular Docking Predicting the binding orientation and affinity of compounds to a biological target. A ranked list of potential hit compounds for experimental testing.
Virtual Screening Pharmacophore Modeling Identifying molecules with the necessary 3D arrangement of chemical features for activity. Diverse chemical scaffolds with the potential for biological activity.
De Novo Design Ligand Growth Algorithms Generating novel molecular structures within a target's binding site. New and potentially patentable chemical entities with optimized interactions.

Advanced Characterization Techniques and Spectroscopic Analysis for 7 Methoxy 2 Propan 2 Yl 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map out the complete carbon-proton framework and deduce spatial relationships between atoms.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin splitting), and their relative numbers (integration). For 7-Methoxy-2-(propan-2-yl)-1-benzofuran, the expected signals would confirm the presence of the methoxy (B1213986), isopropyl, and substituted benzofuran (B130515) moieties.

Expected ¹H NMR Data

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Assignment
H-a ~1.35 Doublet 6H Isopropyl -CH₃
H-b ~3.15 Septet 1H Isopropyl -CH
H-c ~3.95 Singlet 3H Methoxy -OCH₃
H-3 ~6.40 Singlet 1H Furan (B31954) Ring Proton
H-4 ~7.20 Doublet of doublets 1H Aromatic Proton
H-5 ~6.85 Doublet 1H Aromatic Proton

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon atoms and provides information about their hybridization and electronic environment. A proton-decoupled ¹³C spectrum for this compound would show 12 distinct signals, corresponding to the 12 carbon atoms in the structure.

Expected ¹³C NMR Data

Carbon Atom Expected Chemical Shift (δ, ppm) Assignment
C-a ~21.5 Isopropyl -CH₃
C-b ~28.0 Isopropyl -CH
C-c ~56.0 Methoxy -OCH₃
C-3 ~102.0 Furan Ring
C-5 ~112.0 Benzene (B151609) Ring
C-6 ~115.0 Benzene Ring
C-4 ~122.0 Benzene Ring
C-3a ~129.0 Benzene Ring (Bridgehead)
C-7a ~130.0 Benzene Ring (Bridgehead)
C-7 ~145.0 Benzene Ring (C-O)
C-2 ~155.0 Furan Ring (C-O)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. It would be used to definitively assign each proton signal to its corresponding carbon signal. For instance, the proton signal at ~3.15 ppm would show a cross-peak with the carbon signal at ~28.0 ppm, confirming their identities as the isopropyl methine group.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. NOESY is invaluable for determining stereochemistry and the substitution pattern on the aromatic ring. Key expected correlations for this compound would include:

A cross-peak between the methoxy protons (H-c) and the aromatic proton at the C-6 position, confirming the placement of the methoxy group at C-7.

A correlation between the isopropyl methine proton (H-b) and the furan ring proton (H-3), confirming their proximity.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the calculation of the elemental formula. For this compound (C₁₂H₁₄O₂), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 190.0994.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion, providing structural clues. The fragmentation patterns of benzofurans are often characterized by specific cleavages related to their substituents. nih.gov

Expected Fragmentation Pathways:

Benzylic Cleavage: The most favorable fragmentation would likely be the loss of a methyl radical from the isopropyl group to form a stable secondary carbocation, followed by the loss of the entire isopropyl group.

[M - CH₃]⁺: Loss of a methyl radical (15 Da) from the isopropyl group, resulting in a fragment at m/z 175.

[M - C₃H₇]⁺: Loss of the isopropyl radical (43 Da), leading to a highly stable ion at m/z 147.

Methoxy Group Fragmentation: Cleavage associated with the methoxy group is also common.

[M - CH₃]⁺: Loss of a methyl radical (15 Da) from the methoxy group, also leading to a fragment at m/z 175.

[M - CH₂O]⁺˙: Loss of formaldehyde (30 Da) via rearrangement.

Furan Ring Cleavage: Retro-Diels-Alder type reactions or other cleavages of the furan ring can occur, often involving the loss of carbon monoxide (CO). nih.gov

Illustrative Fragmentation Data

m/z Proposed Identity Notes
190 [C₁₂H₁₄O₂]⁺˙ Molecular Ion
175 [M - CH₃]⁺ Loss of a methyl radical

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective method for identifying the functional groups present.

The IR spectrum of this compound would be expected to display several characteristic absorption bands confirming its key structural features. vscht.cz

Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic & Furan Ring
2975-2850 C-H Stretch Aliphatic (Isopropyl & Methoxy)
1620-1580 C=C Stretch Aromatic Ring
1470-1430 C=C Stretch Aromatic Ring
1270-1200 C-O Stretch Aryl Ether (Asymmetric)

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive determination of the molecular structure in the solid state, provided a suitable single crystal can be grown. This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated.

Although a crystal structure for this compound is not publicly available, the technique would provide critical information if applied:

Structural Confirmation: It would unequivocally confirm the connectivity of the atoms, including the substitution pattern on the benzofuran core. mdpi.com

Conformational Analysis: The analysis would reveal the preferred conformation of the flexible isopropyl group relative to the plane of the benzofuran ring.

Planarity: It would determine the degree of planarity of the fused benzofuran ring system, which is typically highly planar. researchgate.netvensel.org

Intermolecular Interactions: The crystal packing would show how molecules interact with each other in the solid state, revealing non-covalent forces such as π-stacking or van der Waals interactions that govern the crystal lattice. researchgate.net

Future Research Directions and Translational Perspectives for 7 Methoxy 2 Propan 2 Yl 1 Benzofuran

Exploration of Novel and Sustainable Synthetic Pathways for Benzofuran (B130515) Derivatives

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. Future research should focus on novel synthetic strategies for 7-Methoxy-2-(propan-2-yl)-1-benzofuran and its analogs that prioritize sustainability and efficiency.

Key Research Objectives:

Green Chemistry Approaches: Investigation into greener synthetic routes, such as microwave-assisted synthesis or the use of eco-friendly solvents and catalysts, could significantly reduce the environmental impact of production. researchgate.netnih.gov One-pot synthesis protocols, combining multiple reaction steps into a single operation, would also enhance efficiency and reduce waste. nih.gov

Catalytic Systems: The exploration of novel transition-metal catalysts, including palladium and copper, could lead to more efficient and selective syntheses of substituted benzofurans. divyarasayan.orgacs.org The development of heterogeneous catalysts could also simplify product purification and catalyst recycling. nih.gov

Flow Chemistry: The application of continuous flow technologies could offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis of this compound.

Synthetic StrategyPotential Advantages
Microwave-Assisted SynthesisRapid reaction times, increased yields, and enhanced purity.
One-Pot ReactionsReduced waste, lower costs, and improved operational efficiency. nih.gov
Novel CatalysisHigher selectivity, milder reaction conditions, and broader substrate scope. divyarasayan.org
Flow ChemistryImproved safety, scalability, and process control.

Identification of Undiscovered Biological Targets and Therapeutic Avenues

While the biological activities of many benzofuran derivatives have been explored, the specific therapeutic potential of this compound remains largely uncharacterized. pharmatutor.orgnih.gov Future research should aim to identify its biological targets and explore its efficacy in various disease models.

Potential Therapeutic Areas for Investigation:

Anticancer Activity: Numerous benzofuran derivatives have demonstrated potent anticancer properties. nih.govnih.gov Research should be directed towards evaluating the cytotoxicity of this compound against a panel of cancer cell lines and identifying its mechanism of action. researchgate.net

Antimicrobial Properties: The benzofuran scaffold is a known antimicrobial agent. nih.gov Investigating the activity of this compound against a range of pathogenic bacteria and fungi could lead to the development of new anti-infective therapies.

Neurodegenerative Diseases: Some benzofuran derivatives have shown promise as agents for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov Exploring the potential of this compound to modulate key pathological pathways in these diseases is a worthy pursuit.

Anti-inflammatory Effects: The anti-inflammatory potential of this compound should be investigated, as many benzofuran-containing molecules exhibit this activity.

Therapeutic AreaPotential Mechanism of Action
OncologyInhibition of protein kinases, induction of apoptosis. nih.govnih.gov
Infectious DiseasesDisruption of microbial cell membranes, inhibition of essential enzymes. nih.gov
NeurodegenerationInhibition of cholinesterases, modulation of amyloid-beta aggregation. nih.gov
InflammationInhibition of inflammatory mediators and enzymes.

Integration of Artificial Intelligence and Machine Learning in Benzofuran Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. ijirt.orgmednexus.org These powerful computational tools can significantly accelerate the identification and optimization of novel drug candidates based on the benzofuran scaffold.

Applications of AI and ML:

Predictive Modeling: Machine learning algorithms can be trained on existing data for benzofuran derivatives to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds like this compound. stanford.eduijcrt.org

Virtual Screening: AI-powered virtual screening can rapidly screen large compound libraries to identify molecules with a high probability of binding to a specific biological target. jazindia.com This can help prioritize synthetic efforts and increase the efficiency of the drug discovery process.

De Novo Drug Design: Generative AI models can design novel benzofuran derivatives with optimized properties for a particular therapeutic target. ijcrt.org

In Silico Target Identification: Computational methods can be employed to predict the potential biological targets of this compound, guiding subsequent experimental validation. jazindia.comresearchgate.net

AI/ML ApplicationImpact on Drug Discovery
Bioactivity PredictionFaster identification of promising lead compounds. nih.govbiorxiv.org
Virtual ScreeningCost-effective and rapid screening of large chemical libraries. jazindia.com
De Novo DesignGeneration of novel and optimized drug candidates. ijcrt.org
Target IdentificationElucidation of mechanisms of action and new therapeutic opportunities. researchgate.net

Development of Advanced Spectroscopic and Computational Methodologies for Benzofuran Characterization

The precise characterization of the structure and properties of this compound is essential for understanding its biological activity and for quality control during its synthesis. Future research should focus on the application and development of advanced analytical and computational techniques for this purpose.

Advanced Characterization Techniques:

Spectroscopic Methods: The use of advanced NMR techniques, such as two-dimensional NMR, can provide detailed information about the structure and conformation of the molecule. researchgate.net High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental composition. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the geometric, electronic, and spectroscopic properties of the molecule, providing valuable insights that complement experimental data. aip.orgresearchgate.netresearchgate.net

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound would provide definitive proof of its three-dimensional structure.

TechniqueInformation Gained
Advanced NMRDetailed structural elucidation and conformational analysis. researchgate.net
High-Resolution Mass SpectrometryAccurate mass determination and molecular formula confirmation. nih.gov
DFT CalculationsPrediction of molecular properties and reactivity. aip.orgresearchgate.net
X-ray CrystallographyUnambiguous determination of the three-dimensional molecular structure.

Q & A

Q. What are the standard synthetic routes for 7-Methoxy-2-(propan-2-yl)-1-benzofuran, and how are yields optimized?

  • Methodological Answer : A common approach involves halogenation and coupling reactions. For example, benzofuran derivatives are synthesized via nucleophilic substitution or Friedel-Crafts alkylation. In a related synthesis of 5-methoxy-2-(4-methoxyphenyl)benzofuran, a 95% yield was achieved using optimized conditions: refluxing with anhydrous solvents (e.g., ethanol or dichloromethane), catalytic bases (e.g., piperidine), and controlled temperature (70–80°C). Yields can be improved by purifying intermediates via column chromatography (ethyl acetate/hexane gradients) and monitoring reaction progress with TLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns and methoxy/propan-2-yl groups. For instance, 1^1H NMR can resolve methoxy protons as singlets (~δ 3.8–4.0 ppm) and isopropyl groups as doublets (δ 1.2–1.4 ppm). Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns indicating benzofuran backbone stability. X-ray crystallography provides definitive structural validation by resolving intermolecular interactions, such as hydrogen bonding between carboxyl groups (O—H⋯O) in related benzofuran analogs .

Q. How are purity and stability assessed during synthesis?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) is used to assess purity (>99%). Stability is tested under varying storage conditions (e.g., 2–8°C, dry environments) using accelerated degradation studies. For example, related compounds are subjected to thermal stress (40–60°C) and humidity (75% RH) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar benzofurans?

  • Methodological Answer : Contradictions arise from solvent effects or conformational flexibility. To resolve this:
  • Compare experimental data with computational predictions (DFT calculations for chemical shifts).
  • Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals. For example, in a 5-fluoro-7-methyl benzofuran analog, HSQC correlated methylene protons (δ 3.2 ppm) with carbons at δ 35 ppm, clarifying ambiguous assignments .
  • Cross-validate with X-ray crystallography to confirm substituent orientations .

Q. What strategies mitigate low yields in large-scale synthesis of benzofuran derivatives?

  • Methodological Answer :
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of methoxy-substituted intermediates.
  • Flow Chemistry : Continuous flow systems reduce side reactions by controlling residence time and temperature. For example, a scaled-up synthesis of a benzofuran analog achieved 82% yield using flow reactors with real-time monitoring .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test bioactivity.
  • In Silico Modeling : Dock the compound into target proteins (e.g., serotonin receptors) using software like AutoDock Vina to predict binding affinities.
  • In Vitro Assays : Measure IC50_{50} values against microbial/viral strains or cancer cell lines. For example, benzofuran derivatives with methoxy groups showed enhanced antifungal activity due to improved membrane permeability .

Q. What experimental controls are critical in studying metabolic pathways of benzofuran derivatives?

  • Methodological Answer :
  • Isotopic Labeling : Use 13^{13}C-labeled 7-methoxy groups to track metabolic products via LC-MS.
  • Negative Controls : Include non-substituted benzofurans to isolate the methoxy group’s role in metabolism.
  • Enzyme Inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

Data Analysis and Reporting

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from peer-reviewed studies, noting variations in assay conditions (e.g., cell lines, incubation times).
  • Dose-Response Validation : Replicate experiments across multiple concentrations to confirm IC50_{50} consistency.
  • Purity Verification : Ensure reported compounds are ≥95% pure, as impurities (e.g., unreacted precursors) may skew activity .

Q. What statistical methods are recommended for analyzing crystallographic data?

  • Methodological Answer :
  • R-Factor Analysis : Use SHELXL to refine structures, ensuring R1 values < 0.05 for high confidence.
  • Hydrogen Bond Metrics : Calculate bond lengths (e.g., O—H⋯O = 1.8–2.2 Å) and angles (150–180°) to validate intermolecular interactions.
  • Plane Deviation : Assess benzofuran ring planarity (mean deviation < 0.01 Å) to confirm structural rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.